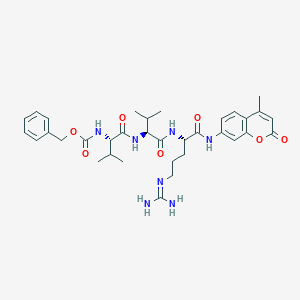

Z-Val-Val-Arg-AMC

概要

説明

"Z-Val-Val-Arg-AMC" is a synthetic fluorogenic peptide substrate used in biochemical research to study protease activities. It serves as a specific substrate for certain proteases, including cathepsin S, allowing for the measurement of enzyme activity through the release of fluorescent products upon cleavage.

Synthesis Analysis

The synthesis of "this compound" involves the sequential coupling of amino acids using standard peptide synthesis techniques. This process ensures the production of a highly specific substrate that can be utilized in enzymatic assays to study protease activity.

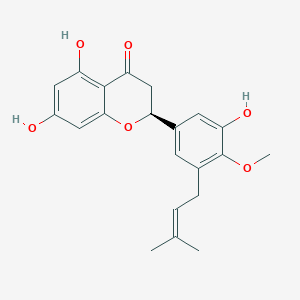

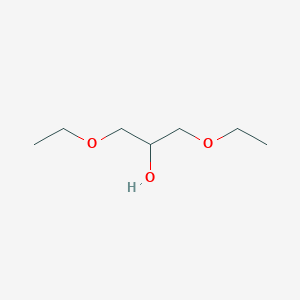

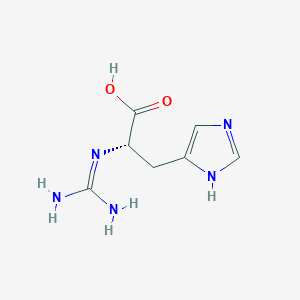

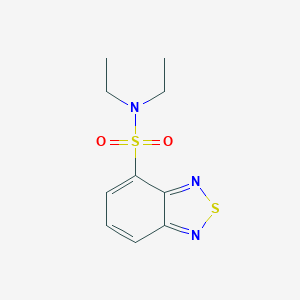

Molecular Structure Analysis

The molecular structure of "this compound" consists of a peptide backbone with a specific sequence of amino acids, terminated with a fluorogenic AMC group. This structure is crucial for its specificity towards certain proteases, allowing for targeted enzymatic reactions.

Chemical Reactions and Properties

"this compound" is specifically cleaved by proteases such as cathepsin S, releasing a fluorogenic moiety that can be detected and quantified. This reaction is pivotal in measuring protease activity in various biochemical assays.

Physical Properties Analysis

The physical properties of "this compound," such as solubility and stability, are essential for its effective use in biochemical assays. These properties ensure that the substrate can be easily handled and stored without degradation, maintaining its reactivity for enzymatic studies.

Chemical Properties Analysis

The chemical properties, including reactivity and specificity of "this compound" towards target proteases, are fundamental to its application in research. Its ability to specifically interact with certain proteases under defined conditions allows for precise measurement of enzyme activities.

Kim, N., Ahn, S., Lee, A. R., Seo, J., Kim, M.-S., Kim, J.-K., Chung, J.-K., & Lee, H. (2010). Cloning, expression analysis and enzymatic characterization of cathepsin S from olive flounder (Paralichthys olivaceus). Comparative Biochemistry and Physiology Part B: Biochemistry & Molecular Biology, 157(3), 238-247. Link to source.

Wei-xiao, H. (2008). Determination of proteasome activities with fluorescence kinetic assay and its application in screening proteasome inhibitors. Chinese Journal of Clinical Pharmacology and Therapeutics. Link to source.

Fernández-López, L. A., Gil-Becerril, K., Galindo-Gómez, S., Estrada-Garcia, T., Ximénez, C., Leon-Coria, A., Moreau, F., Chadee, K., & Tsutsumi, V. (2019). Entamoeba histolytica Interaction with Enteropathogenic Escherichia coli Increases Parasite Virulence and Inflammation in Amebiasis. Infection and Immunity, 87. Link to source.

科学的研究の応用

カテプシン活性試験

Z-Val-Val-Arg-AMCは、カテプシンの活性を試験するために使用できる蛍光ペプチド基質です . カテプシンはプロテアーゼ(タンパク質を分解する酵素)であり、その活性はさまざまな生物学的プロセスや疾患の理解に不可欠です。

代謝酵素の研究

この化合物は、代謝酵素の研究にも使用されます . 代謝酵素は、体の代謝を維持する上で重要な役割を果たしており、その機能を理解することで、代謝性疾患の治療法の開発に役立ちます。

プロテアーゼ研究

This compoundは、プロテアーゼ研究で使用されています . プロテアーゼはタンパク質やペプチドを分解する酵素であり、消化、免疫応答、細胞周期の進行、アポトーシスなど、多くの生物学的プロセスにおいて重要な役割を果たしています。

阻害剤スクリーニング

この基質は、阻害剤スクリーニングに役立ちます . 阻害剤とは、酵素の活性を低下させることができる物質です。阻害剤のスクリーニングは、特定の酵素を標的とする薬剤の開発に役立ちます。

速度論的解析

This compoundは、速度論的解析に使用できます . これは、酵素反応の速度を研究することであり、酵素のメカニズムやさまざまな要因によってどのように影響を受けるかについての貴重な洞察を提供することができます。

創薬

酵素活性試験と阻害剤スクリーニングにおける役割を考えると、this compoundは創薬に使用できます . この化合物がさまざまな酵素とどのように相互作用するかを理解することで、研究者はこれらの酵素を標的とし、さまざまな疾患を治療する薬剤を設計することができます。

作用機序

Target of Action

Z-Val-Val-Arg-AMC is primarily targeted towards cathepsins . Cathepsins are proteases, enzymes that break down proteins, and play a crucial role in cellular protein turnover. They are involved in various physiological processes, including antigen processing, bone remodeling, and apoptosis .

Mode of Action

This compound acts as a fluorescent peptide substrate for cathepsins . When cleaved by cathepsins, it releases a fluorescent signal, allowing the activity of these enzymes to be monitored . This interaction allows researchers to measure the activity of cathepsins in biological samples .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the proteolytic pathway mediated by cathepsins . By acting as a substrate for these enzymes, this compound can influence the rate of protein degradation in cells .

Result of Action

The cleavage of this compound by cathepsins results in the release of a fluorescent signal . This allows researchers to monitor the activity of these enzymes in real-time, providing valuable information about protein turnover in cells .

Action Environment

The action of this compound is influenced by the presence and activity of cathepsins, which can vary depending on the cellular environment . Factors such as pH, temperature, and the presence of other proteins can affect the stability and efficacy of this compound .

Safety and Hazards

When handling Z-Val-Val-Arg-AMC, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

特性

IUPAC Name |

benzyl N-[(2S)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H45N7O7/c1-19(2)28(40-32(45)29(20(3)4)41-34(46)47-18-22-10-7-6-8-11-22)31(44)39-25(12-9-15-37-33(35)36)30(43)38-23-13-14-24-21(5)16-27(42)48-26(24)17-23/h6-8,10-11,13-14,16-17,19-20,25,28-29H,9,12,15,18H2,1-5H3,(H,38,43)(H,39,44)(H,40,45)(H,41,46)(H4,35,36,37)/t25-,28-,29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCOVUYXJMHMVNV-FMYROPPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H45N7O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

663.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of Z-Val-Val-Arg-AMC in studying Entamoeba histolytica virulence?

A: this compound is a fluorogenic substrate used to measure the activity of cysteine proteases, specifically EhCP4, in Entamoeba histolytica []. Increased activity of these proteases is linked to enhanced virulence of the parasite. Research indicates that interaction between E. histolytica and enteropathogenic E. coli (EPEC) leads to a heightened degradation of this compound, suggesting an increase in EhCP4 activity and thus, parasite virulence [].

Q2: How is this compound utilized in proteasome research?

A: this compound serves as a specific fluorescent peptide substrate for measuring the trypsin-like (T-L) activity of the proteasome []. This activity is crucial for various cellular processes, and its dysregulation is implicated in several diseases. Researchers use this compound to assess the potency of potential proteasome inhibitors, like PS-341 and ZGDHu-1, by monitoring their ability to inhibit the degradation of this compound by the proteasome []. This allows for the identification and characterization of novel therapeutic candidates targeting the proteasome system.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Ethyl-1H-benzo[d]imidazole-5,6-diamine](/img/structure/B53912.png)

![1,5-Dioxaspiro[5.5]undecan-3-ol, 10-methyl-7-(1-methylethyl)-](/img/structure/B53918.png)

![3-methylbutyl 4-[2-(difluoromethoxy)phenyl]-2-methyl-5-oxo-4,7-dihydro-1H-furo[3,4-b]pyridine-3-carboxylate](/img/structure/B53924.png)

![Tetracyclo[3.2.0.02,7.04,6]heptane-1-carboxylic acid, 5-methyl-(9CI)](/img/structure/B53928.png)